molecular formula C23H26BrN3O5 B15156252 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate

Cat. No.: B15156252
M. Wt: 504.4 g/mol
InChI Key: FFFPAKGOIRDTNU-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes an ethyl ester, an acetylpiperazine moiety, and a bromophenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Acetylpiperazine Intermediate: This involves the acetylation of piperazine using acetic anhydride under basic conditions.

    Synthesis of the Bromophenoxyacetamido Intermediate: This step involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid, which is then converted to its acyl chloride derivative and reacted with an amine to form the acetamido group.

    Coupling of Intermediates: The final step involves the coupling of the acetylpiperazine intermediate with the bromophenoxyacetamido intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with specific biological activities.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The acetylpiperazine moiety may interact with neurotransmitter receptors or enzymes, while the bromophenoxyacetamido group could modulate the activity of specific proteins or signaling pathways. The exact mechanism would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
  • ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

Molecular Formula

C23H26BrN3O5

Molecular Weight

504.4 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H26BrN3O5/c1-3-31-23(30)17-4-9-21(27-12-10-26(11-13-27)16(2)28)20(14-17)25-22(29)15-32-19-7-5-18(24)6-8-19/h4-9,14H,3,10-13,15H2,1-2H3,(H,25,29)

InChI Key

FFFPAKGOIRDTNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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